molecular formula C20H21ClN6 B12238947 5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B12238947
M. Wt: 380.9 g/mol
InChI Key: OVBODILIAQFBDB-UHFFFAOYSA-N
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Description

5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex organic compound featuring multiple fused ring systems

Preparation Methods

The synthesis of 5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile involves several steps. One common method includes the use of ultrasonic-assisted synthesis, which enhances reaction rates and yields. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction, using a copper(I) catalyst to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities and optimized for cost-efficiency and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile has shown promise in various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a crucial enzyme complex involved in cell cycle regulation. By inhibiting this complex, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . This mechanism involves the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins, leading to programmed cell death.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit CDK2 inhibitory activity. 5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is unique due to its specific structural features that enhance its binding affinity and selectivity for CDK2 . Other similar compounds include:

These compounds share similar core structures but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C20H21ClN6

Molecular Weight

380.9 g/mol

IUPAC Name

5-chloro-6-[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C20H21ClN6/c1-12-24-18-4-2-3-16(18)19(25-12)26-8-14-10-27(11-15(14)9-26)20-17(21)5-13(6-22)7-23-20/h5,7,14-15H,2-4,8-11H2,1H3

InChI Key

OVBODILIAQFBDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=C(C=C(C=N5)C#N)Cl

Origin of Product

United States

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